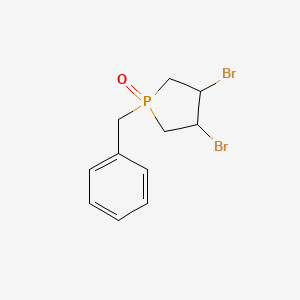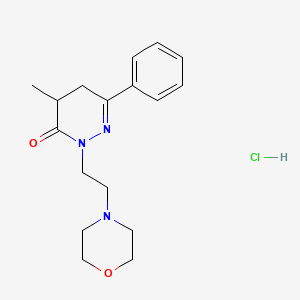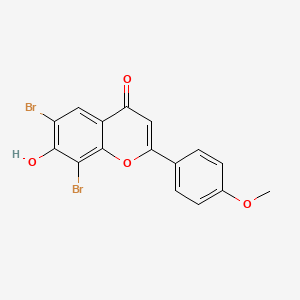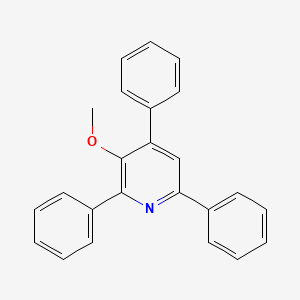
Pyridine, 3-methoxy-2,4,6-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-methoxy-2,4,6-triphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where three phenyl groups are attached to the 2, 4, and 6 positions of the pyridine ring, and a methoxy group is attached to the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 3-methoxy-2,4,6-triphenyl- typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates in dimethylformamide (DMF) at elevated temperatures under an oxygen atmosphere . This method provides an efficient and concise approach to synthesizing 2,4,6-triphenyl pyridines.
Industrial Production Methods: Industrial production methods for pyridine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 3-methoxy-2,4,6-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkylating agents and Lewis acids are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracids yields pyridine N-oxides, while substitution with alkylating agents forms pyridinium salts .
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-methoxy-2,4,6-triphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Wirkmechanismus
The mechanism by which pyridine, 3-methoxy-2,4,6-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various Lewis acids. This interaction can influence the compound’s reactivity and its ability to participate in chemical reactions . Additionally, the presence of the methoxy and phenyl groups can modulate the compound’s electronic properties, affecting its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2,4,6-triphenyl-: This compound is similar in structure but lacks the methoxy group at the 3 position.
3-Methoxypyridine: This compound has a methoxy group at the 3 position but lacks the phenyl groups at the 2, 4, and 6 positions.
Uniqueness: Pyridine, 3-methoxy-2,4,6-triphenyl- is unique due to the combination of the methoxy group and the three phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
28607-91-2 |
|---|---|
Molekularformel |
C24H19NO |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
3-methoxy-2,4,6-triphenylpyridine |
InChI |
InChI=1S/C24H19NO/c1-26-24-21(18-11-5-2-6-12-18)17-22(19-13-7-3-8-14-19)25-23(24)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI-Schlüssel |
UKLKXPXVMQXEIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
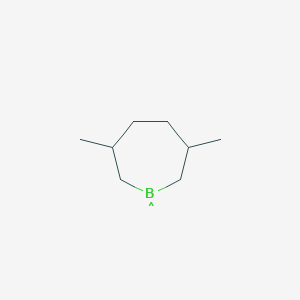
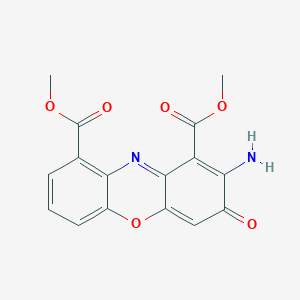


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
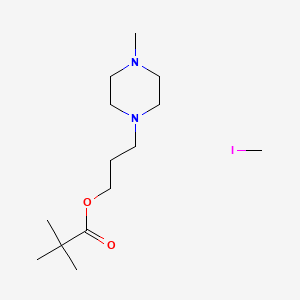

![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
